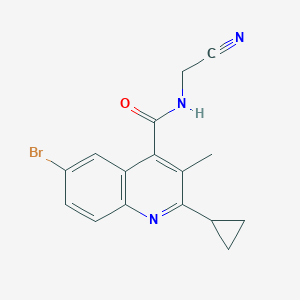

N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

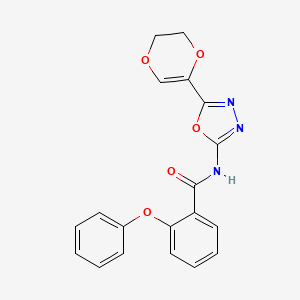

“N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The compound also includes a cyclopropyl group (a three-carbon ring), a cyclobutanecarboxamide group (a four-carbon ring with a carboxamide group), and a methyl group (a single carbon atom with three hydrogen atoms) attached to the nitrogen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the cyclopropyl group, and the cyclobutanecarboxamide group. Thiophene derivatives can be synthesized through various methods, including condensation reactions like the Gewald reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring, cyclopropyl group, and cyclobutanecarboxamide group would all contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives are known to undergo a variety of reactions, including oxidation and alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially make the compound aromatic, giving it certain chemical stability .

Applications De Recherche Scientifique

Fungicidal Activity

The compound’s fungicidal potential has been a subject of interest. Researchers have synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides . These derivatives serve as significant lead compounds for further structural optimization and fungicide development.

Thiophene-Based Analogues

Thiophene derivatives, including our compound of interest, have fascinated scientists due to their potential as biologically active molecules. These analogues play a vital role in medicinal chemistry, offering diverse biological effects . Their antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor properties make them promising candidates for drug development.

Corrosion Inhibition

Thiophene derivatives find applications beyond biology. They are used as inhibitors of metal corrosion . Their ability to protect metals from degradation in aggressive environments makes them valuable in materials science and industrial applications.

Light-Emitting Diodes (LEDs)

In material science, thiophene derivatives contribute to the fabrication of light-emitting diodes (LEDs). Their unique electronic properties allow them to serve as essential components in optoelectronic devices, including LEDs .

Chemical Synthesis Strategies

Researchers have explored synthetic strategies for thiophene derivatives, including regioselective cycloisomerization reactions. These methods enable the efficient construction of thiophenes with diverse substitution patterns, expanding their applicability in chemical synthesis .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Thiophene derivatives are a significant class of compounds with potential for further structural optimization. They have been used in a variety of scientific studies, ranging from drug development to material sciences . Therefore, “N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide” could potentially be a subject of future research in these areas.

Propriétés

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c15-12(10-3-1-4-10)14-9-13(6-7-13)11-5-2-8-16-11/h2,5,8,10H,1,3-4,6-7,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFDMSFDERCPEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)

![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)

![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)

![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)

![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)

![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)